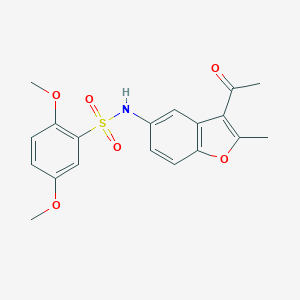![molecular formula C22H20N2O6S B280795 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as QBS or QBSF. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes.
Mécanisme D'action
QBS acts as a competitive inhibitor of 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate, binding to the enzyme's active site and preventing its activation. This leads to decreased phosphorylation of downstream targets, resulting in decreased cellular signaling pathways.
Biochemical and Physiological Effects:
QBS has been shown to have significant effects on various cellular processes, including cell growth, apoptosis, and differentiation. It has also been shown to affect calcium signaling pathways, leading to decreased intracellular calcium levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of QBS is its potency as a 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitor, making it a valuable tool for studying 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate-related cellular processes. However, its specificity for 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate can also be a limitation, as it may interfere with other cellular processes indirectly related to 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate.
Orientations Futures
Further studies on QBS can lead to a better understanding of its potential applications in cancer and neurodegenerative diseases. Additionally, the development of more specific and potent 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate inhibitors can lead to more targeted therapies for various diseases.
Méthodes De Synthèse
The synthesis of QBS involves several steps, starting with the synthesis of 2-methyl-5-nitrobenzofuran from 2-methylbenzofuran. The nitro group is then reduced to an amine group, which is further treated with 8-quinolinesulfonyl chloride to form the final product.
Applications De Recherche Scientifique
QBS has been extensively studied for its potential applications in cancer research. 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is known to play a crucial role in cancer cell proliferation and survival, and QBS has been shown to inhibit 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate activity, leading to decreased cancer cell growth and increased apoptosis. QBS has also been studied for its potential applications in neurodegenerative diseases, as 2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate is involved in various neuronal functions.
Propriétés
Formule moléculaire |
C22H20N2O6S |
|---|---|
Poids moléculaire |
440.5 g/mol |
Nom IUPAC |
2-methoxyethyl 2-methyl-5-(quinolin-8-ylsulfonylamino)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H20N2O6S/c1-14-20(22(25)29-12-11-28-2)17-13-16(8-9-18(17)30-14)24-31(26,27)19-7-3-5-15-6-4-10-23-21(15)19/h3-10,13,24H,11-12H2,1-2H3 |
Clé InChI |
GIZSIUKXJYINSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280714.png)
![2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
![N-(4-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}phenyl)acetamide](/img/structure/B280718.png)
![N-(4-ethoxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280719.png)
![1-ethyl-N-isonicotinoyl-N-(4-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280720.png)
![N-[(1-ethyl-2-oxo-6-benzo[cd]indolyl)sulfonyl]-N-(4-methoxyphenyl)-3-pyridinecarboxamide](/img/structure/B280721.png)
![N-(4-methoxyphenyl)-N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]isonicotinamide](/img/structure/B280723.png)
![N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
![N-[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B280725.png)
![5-{[(4-Ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280731.png)

![Methyl 5-{[(2,5-dimethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280733.png)

